molecular formula C18H12N2 B12815593 3,3'-Biisoquinoline

3,3'-Biisoquinoline

Cat. No.: B12815593
M. Wt: 256.3 g/mol
InChI Key: IYJIDIPYIGSKLF-UHFFFAOYSA-N
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Description

3,3’-Biisoquinoline is an organic compound with the molecular formula C₁₈H₁₂N₂ It consists of two isoquinoline units connected at the 3-position of each ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Biisoquinoline can be synthesized through several methods. One common approach involves the oxidative coupling of isoquinoline derivatives. For instance, the reaction of isoquinoline with oxidizing agents such as potassium permanganate or ceric ammonium nitrate can yield 3,3’-biisoquinoline under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 3,3’-biisoquinoline are not extensively documented, large-scale synthesis typically involves optimizing the oxidative coupling process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Biisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ceric ammonium nitrate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro-3,3’-biisoquinoline.

    Substitution: Halogenated or nitrated 3,3’-biisoquinoline.

Scientific Research Applications

3,3’-Biisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-biisoquinoline largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal, thereby affecting the catalytic activity of the resulting complex . In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 2,2’-Biisoquinoline
  • 4,4’-Biisoquinoline
  • 1,1’-Biisoquinoline

Comparison: 3,3’-Biisoquinoline is unique due to the position of the linkage between the isoquinoline units. This structural difference can lead to variations in electronic properties and reactivity compared to its isomers. For example, 2,2’-biisoquinoline may exhibit different coordination behavior with metals due to the different spatial arrangement of the nitrogen atoms.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

3-isoquinolin-3-ylisoquinoline

InChI

InChI=1S/C18H12N2/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18/h1-12H

InChI Key

IYJIDIPYIGSKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3

Origin of Product

United States

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